Plastoquinone 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

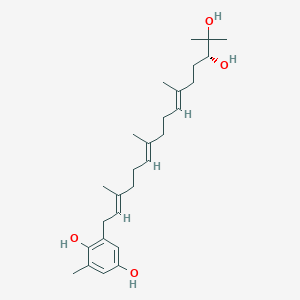

Plastoquinone 1 is a diterpenoid. It has a role as a metabolite.

科学研究应用

Role in Photosynthesis

Plastoquinone 1 serves as an electron carrier between Photosystem II (PSII) and the cytochrome b6f complex, facilitating the transfer of electrons during the light-dependent reactions of photosynthesis. This process is essential for the production of ATP and NADPH, which are critical for the Calvin cycle and overall plant metabolism .

Case Study: Electron Transport Dynamics

Recent studies utilizing molecular dynamics simulations have provided insights into the entry and exit pathways of plastoquinone within PSII. These findings reveal multiple diffusion channels that enhance our understanding of electron transfer mechanisms, crucial for improving photosynthetic efficiency in crops .

Biotechnological Applications

The unique properties of plastoquinone have inspired various biotechnological innovations:

- Bio-sensors : Plastoquinone complexes are being explored for developing bio-sensing devices capable of detecting environmental toxins. These sensors utilize either native PSII complexes or engineered polypeptides that mimic PSII functions .

- Energy Storage Systems : The organization of PSII has also led to advancements in electrochemical water-splitting technologies and charge-separating triads for energy storage applications .

Medical Applications

Plastoquinone derivatives have shown potential therapeutic benefits:

- Antioxidant Properties : Compounds like SkQ1 (a plastoquinone derivative) exhibit significant antioxidant activity, which can mitigate oxidative stress-related diseases. Research indicates its effectiveness in treating conditions such as age-related vision issues and neurodegenerative diseases like Alzheimer's .

- Cancer Treatment : Plastoquinone has been investigated for its role in cancer therapy, showing favorable impacts on cellular mechanisms involved in tumor growth and progression .

Case Study: SkQ1 in Cancer Therapy

A recent study demonstrated that SkQ1 could reduce biliary intraepithelial neoplasia in infected hamsters, highlighting its potential as a therapeutic agent against cancerous transformations induced by parasitic infections .

Environmental Applications

Plastoquinone's role in photosynthesis has implications for environmental sustainability:

- Bioremediation : The ability of plastoquinone to facilitate electron transfer can be harnessed to develop bioremediation strategies for degrading pollutants in various ecosystems .

- Agricultural Enhancements : By improving the efficiency of photosynthesis through plastoquinone manipulation, crop yields can be increased, contributing to food security while minimizing resource use .

Data Table: Summary of Applications

化学反应分析

Electron Transfer Reactions in Photosystem II

Plastoquinones act as mobile electron carriers in photosynthesis. In PSII, Q<sub>B</sub> undergoes a two-step reduction and protonation:

-

First photoreduction :

-

Second photoreduction :

-

A second electron transfer (~130 μs) converts Q<sub>B</sub>H<sup>- </sup> to Q<sub>B</sub><sup>2−</sup>, followed by protonation at the proximal oxygen (D1-H215 residue) to form plastoquinol (PQH<sub>2</sub>) in ~3.3 ms .

-

PQH<sub>2</sub> dissociates from PSII (~490 ms) and is replaced by oxidized PQ .

-

Role in Photophosphorylation and Photoreduction

PQ-9 is required for both photosynthetic phosphorylation and photoreduction in Euglena chloroplasts :

-

Photoreduction of ferricyanide :

-

Photosynthetic phosphorylation :

Antioxidant and Signaling Functions

The plastoquinone pool participates in redox signaling and antioxidant defense:

-

Superoxide quenching :

-

Redox state modulation :

Comparative Reactivity of PQ-1 and PQ-9

While PQ-1 is not explicitly discussed in the provided sources, its shorter side chain likely alters:

-

Solubility : Enhanced in hydrophobic membranes compared to PQ-9.

-

Electron transfer kinetics : Faster diffusion but potentially reduced binding specificity.

Limitations and Gaps

-

The provided studies focus on PQ-9 and Q<sub>B</sub>, not PQ-1. For PQ-1-specific data, consult experimental studies using synthetic analogs (e.g., Biochimica et Biophysica Acta or Journal of Biological Chemistry archives).

-

Structural differences (side chain length) may lead to divergent kinetics and binding affinities.

属性

分子式 |

C27H42O4 |

|---|---|

分子量 |

430.6 g/mol |

IUPAC 名称 |

2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylbenzene-1,4-diol |

InChI |

InChI=1S/C27H42O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,28-31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1 |

InChI 键 |

IFICGHBDUBJMML-RILXQCJSSA-N |

手性 SMILES |

CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O)O |

规范 SMILES |

CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。